Cas no 539808-05-4 (ethyl 4-{4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-amido}benzoate)

ethyl 4-{4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-amido}benzoate structure
539808-05-4 structure
Product Name:ethyl 4-{4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-amido}benzoate
N.o CAS:539808-05-4
MF:C20H25NO4
MW:343.41680598259
CID:5762761
PubChem ID:2930521
Update Time:2025-06-15

ethyl 4-{4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-amido}benzoate Propriedades químicas e físicas

Nomes e Identificadores

    • ethyl 4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonyl)amino]benzoate
    • AKOS002162468
    • ethyl 4-((1S,4S)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamido)benzoate
    • HMS1426D21
    • WAY-322977
    • EU-0047855
    • STL553068
    • F1244-0135
    • Oprea1_096817
    • 1212441-84-3
    • 539808-05-4
    • IFLab1_005015
    • Oprea1_076925
    • ethyl 4-{[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino}benzoate
    • AKOS016290011
    • ETHYL 4-{4,7,7-TRIMETHYL-3-OXOBICYCLO[2.2.1]HEPTANE-1-AMIDO}BENZOATE
    • Benzoic acid, 4-[[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-1-yl)carbonyl]amino]-, ethyl ester
    • ethyl 4-{4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-amido}benzoate
    • Inchi: 1S/C20H25NO4/c1-5-25-16(23)13-6-8-14(9-7-13)21-17(24)20-11-10-19(4,15(22)12-20)18(20,2)3/h6-9H,5,10-12H2,1-4H3,(H,21,24)
    • Chave InChI: OPWADHNUZBNMCJ-UHFFFAOYSA-N
    • SMILES: O=C1CC2(C(NC3C=CC(C(=O)OCC)=CC=3)=O)CCC1(C)C2(C)C

Propriedades Computadas

  • Massa Exacta: 343.17835828g/mol
  • Massa monoisotópica: 343.17835828g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 591
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 2
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.6
  • Superfície polar topológica: 72.5Ų

Propriedades Experimentais

  • Densidade: 1?+-.0.06 g/cm3(Predicted)
  • Ponto de ebulição: 514.0±35.0 °C(Predicted)
  • pka: 14.02±0.70(Predicted)

ethyl 4-{4,7,7-trimethyl-3-oxobicyclo2.2.1heptane-1-amido}benzoate Preçomais >>

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